![molecular formula C16H16N2O3 B2704270 Ethyl 2-(6-oxo-3-styryl-1(6H)-pyridazinyl)acetate CAS No. 1164485-91-9](/img/structure/B2704270.png)
Ethyl 2-(6-oxo-3-styryl-1(6H)-pyridazinyl)acetate
Overview
Description
Ethyl 2-(6-oxo-3-styryl-1(6H)-pyridazinyl)acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a pyridazine-based molecule that has been synthesized through various methods.
Scientific Research Applications
- Ethyl 2-(6-oxo-3-styryl-1(6H)-pyridazinyl)acetate exhibits promising anticancer activity. Researchers have explored its potential as a cytotoxic agent against various cancer cell lines. Mechanistic studies suggest that it interferes with cell cycle progression and induces apoptosis .
- Inflammation plays a crucial role in various diseases. This compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases .
- Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, are characterized by neuronal damage. Ethyl 2-(6-oxo-3-styryl-1(6H)-pyridazinyl)acetate has shown neuroprotective effects in preclinical studies. It may enhance neuronal survival and reduce oxidative stress .
- Researchers have explored its antimicrobial properties against bacteria, fungi, and viruses. It could be a valuable candidate for developing novel antimicrobial agents, especially in the context of antibiotic resistance .
- Cardiovascular diseases remain a global health concern. This compound has been investigated for its potential to modulate cardiovascular function. It may impact blood pressure regulation, vascular tone, and endothelial health .
- Beyond its biological activities, Ethyl 2-(6-oxo-3-styryl-1(6H)-pyridazinyl)acetate serves as a valuable intermediate in chemical synthesis. Medicinal chemists use it to create derivatives with enhanced properties, aiming for drug development .
Anticancer Properties
Anti-inflammatory Effects
Neuroprotective Potential
Antimicrobial Activity
Cardiovascular Applications
Chemical Synthesis and Medicinal Chemistry
properties
IUPAC Name |
ethyl 2-[6-oxo-3-[(E)-2-phenylethenyl]pyridazin-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-16(20)12-18-15(19)11-10-14(17-18)9-8-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLIKPYHIMEPBQ-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=CC(=N1)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)C=CC(=N1)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(6-oxo-3-styryl-1(6H)-pyridazinyl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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